molecular formula C13H10F2N2O2 B12498426 N-(2,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

N-(2,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B12498426
M. Wt: 264.23 g/mol
InChI Key: WXYCLMWHPHTDGM-UHFFFAOYSA-N
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Description

N-[(2,4-difluorophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a pyridine ring substituted with a carboxamide group and a difluorophenylmethyl moiety, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-difluorophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide typically involves the reaction of 2,4-difluorobenzylamine with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-difluorophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the difluorophenyl ring .

Scientific Research Applications

N-[(2,4-difluorophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,4-difluorophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-difluorophenyl)methyl]cyclopropanamine
  • 2,4-Difluorobenzylamine

Uniqueness

N-[(2,4-difluorophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide is unique due to its specific structural features, such as the combination of a pyridine ring with a difluorophenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H10F2N2O2

Molecular Weight

264.23 g/mol

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C13H10F2N2O2/c14-10-3-1-8(11(15)5-10)6-17-13(19)9-2-4-12(18)16-7-9/h1-5,7H,6H2,(H,16,18)(H,17,19)

InChI Key

WXYCLMWHPHTDGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CNC(=O)C2=CNC(=O)C=C2

Origin of Product

United States

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